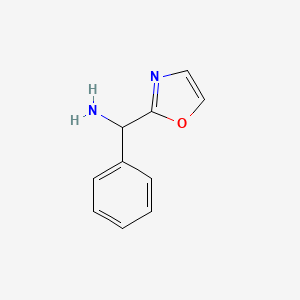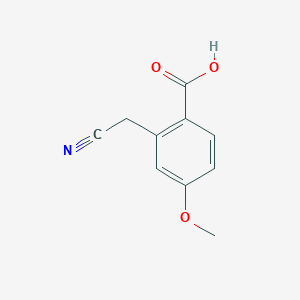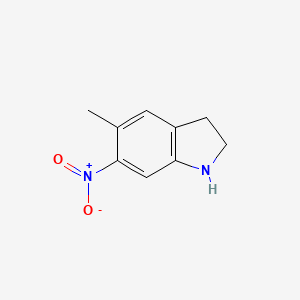
3-Acetyl-5-ethyldihydrofuran-2(3H)-one
概要
説明
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes an acetyl group and an ethyl group attached to a dihydrofuranone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
化学反応の分析
Types of Reactions
3-Acetyl-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Halogenated furanones, amine derivatives
科学的研究の応用
3-Acetyl-5-ethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
作用機序
The mechanism of action of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
類似化合物との比較
Similar Compounds
- 3-Acetyl-4,5-Dihydro-2(3H)-Furanone
- 5-Ethyl-3-Hydroxy-2(5H)-Furanone
- 3-Acetyl-2,5-Dihydro-2-Furanone
Uniqueness
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
特性
CAS番号 |
3620-19-7 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
3-acetyl-5-ethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3 |
InChIキー |
KRCFMTREVNAMCY-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C(=O)O1)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8776747.png)




![1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-](/img/structure/B8776776.png)





![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8776843.png)

